molecular formula C16H17NO2 B143451 N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide CAS No. 131179-77-6

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No.: B143451
CAS No.: 131179-77-6
M. Wt: 255.31 g/mol
InChI Key: ZTSYSJBCQOANFS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,5-dimethylphenyl group and a 4-hydroxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-hydroxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with various functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(3,5-dimethylphenyl)acetamide: Similar structure but lacks the 4-hydroxyphenyl group.

    N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is unique due to the presence of both 3,5-dimethylphenyl and 4-hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYSJBCQOANFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377003
Record name N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131179-77-6
Record name N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxyphenylacetic acid (20.0 g, 131 mmol) and 3,5-dimethylaniline (15.9 g, 131 mmol) in xylene (100 mL) was stirred for three days at 160° C. with a Dean Stark trap. The mixture was cooled to room temperature and filtered. The solid product obtained was washed with hexane (200 mL), 10% sodium bicarbonate solution (250 mL), water (200 mL), 10% hydrochloric acid (200 mL), and then water (200 mL). The beige solid was air dried to yield 27.7 g, 82.7%. mp 183-185° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide in the synthesis of efaproxiral?

A1: this compound is a crucial intermediate in the synthesis of efaproxiral, an allosteric modifier of hemoglobin []. This compound serves as the precursor for the final step of efaproxiral synthesis where it reacts with acetone, chloroform, and potassium hydroxide [] or sodium hydroxide [] to yield the final drug molecule.

Q2: How does the improved synthesis of this compound benefit efaproxiral production?

A2: The research highlights an improved synthesis method for this compound, achieving a yield of 86% []. This improvement is significant as it contributes to a higher overall yield (73.1%) of efaproxiral []. The increased efficiency and cost-effectiveness of this synthesis are particularly beneficial for large-scale industrial production of efaproxiral.

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